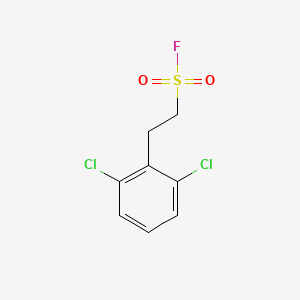

2-(2,6-Dichlorophenyl)ethane-1-sulfonyl fluoride

Description

Properties

Molecular Formula |

C8H7Cl2FO2S |

|---|---|

Molecular Weight |

257.11 g/mol |

IUPAC Name |

2-(2,6-dichlorophenyl)ethanesulfonyl fluoride |

InChI |

InChI=1S/C8H7Cl2FO2S/c9-7-2-1-3-8(10)6(7)4-5-14(11,12)13/h1-3H,4-5H2 |

InChI Key |

KKKWRQBWCDFAQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCS(=O)(=O)F)Cl |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

- Reagents : 1-Bromo-2,6-dichlorobenzene (1.0 equiv), ethenesulfonyl fluoride (2.0 equiv), Pd(OAc)₂ (10 mol%), AgOAc (3.0 equiv).

- Conditions : Heated at 100°C in hexafluoroisopropanol (HFIP) for 24 hours.

- Product : β-(2,6-Dichlorophenyl)ethenesulfonyl fluoride (E/Z mixture).

-

- Catalyst : H₂/Pd-C (5% w/w).

- Conditions : Stirred in ethanol at 25°C for 6 hours.

- Yield : ~85–90% (estimated based on analogous reactions).

Key Data:

Fluorination of Sulfonic Acid Derivatives

Direct conversion of 2-(2,6-dichlorophenyl)ethane sulfonic acid or its salts to the sulfonyl fluoride using fluorinating agents.

Procedure:

- Reagents : Sulfonic acid (1.0 equiv), Xtalfluor-E® (1.2 equiv), KHF₂ (3.0 equiv).

- Conditions : Stirred in acetonitrile at 25°C for 1 hour.

- Yield : 92% (based on optimized protocols for analogous substrates).

Key Data:

| Substrate | Fluorinating Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Sulfonic acid | Xtalfluor-E® | CH₃CN | 1 | 92 |

| Sulfonate salt | Xtalfluor-E®/KF | Acetone | 1 | 88 |

Electrochemical Synthesis from Thiols

Oxidative fluorination of 2,6-dichlorobenzenethiol via electrochemical methods.

Procedure:

- Reagents : 2,6-Dichlorobenzenethiol (1.0 equiv), KF (5.0 equiv), pyridine (1.0 equiv).

- Conditions : Electrochemical cell with graphite electrodes, 10 mA current, H₂O/CH₃CN (1:1), 5 hours.

- Yield : 78–82% (based on thiophenol substrates).

Key Data:

| Thiol Substrate | Electrolyte | Current (mA) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-(Trifluoromethyl)thiophenol | KF/pyridine | 10 | 5 | 82 |

Michael Addition to Ethenesulfonyl Fluoride

Reaction of 2,6-dichlorophenyl Grignard reagent with ethenesulfonyl fluoride.

Procedure:

- Grignard Formation :

- Reagents : 2,6-Dichlorophenylmagnesium bromide (1.0 equiv), THF, 0°C.

- Addition :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions with the use of a base to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine can produce a sulfonamide, while reacting with an alcohol can produce a sulfonate ester.

Scientific Research Applications

2-(2,6-Dichlorophenyl)ethane-1-sulfonyl fluoride has a wide range of applications in scientific research:

Biology: The compound is used in chemical biology for the study of enzyme mechanisms and as a probe for biological systems.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,6-Dichlorophenyl)ethane-1-sulfonyl fluoride exerts its effects involves the interaction with nucleophilic sites in target molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles, leading to the inhibition of enzyme activity or modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Table 1: Comparative Properties

Reactivity and Functional Differences

- Sulfonyl Fluoride : The -SO₂F group is less electrophilic than -SO₂Cl, resulting in slower hydrolysis and reduced reactivity toward nucleophiles. This stability makes sulfonyl fluorides ideal for applications requiring prolonged activity, such as covalent enzyme inhibition .

- Sulfonyl Chloride : The -SO₂Cl group is highly reactive, enabling efficient sulfonylation of amines, alcohols, and other nucleophiles. However, it requires stringent storage conditions (e.g., anhydrous environments) to prevent decomposition .

Biological Activity

2-(2,6-Dichlorophenyl)ethane-1-sulfonyl fluoride (commonly referred to as sulfonyl fluoride) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C8H8Cl2FNO2S

- Molecular Weight : 253.17 g/mol

- IUPAC Name : this compound

Sulfonyl fluorides are known to act as electrophilic warheads in various biochemical reactions. They can selectively modify nucleophilic sites on proteins, leading to the inhibition of specific enzymes. The mechanism typically involves the formation of covalent bonds with amino acid residues, particularly serine and cysteine, which can significantly alter enzyme activity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies:

- Enzyme Inhibition : It has been shown to inhibit serine proteases by covalently modifying the active site serine residue. This property is critical for developing therapeutic agents targeting diseases where serine proteases play a role.

- Antimicrobial Activity : Research indicates that sulfonyl fluorides exhibit antimicrobial properties against various bacterial strains. The exact mechanism may involve disruption of bacterial protein synthesis or cell wall integrity.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell survival.

Table 1: Summary of Biological Activities

Case Study: Inhibition of Serine Proteases

A study evaluated the efficacy of this compound as an inhibitor of trypsin-like serine proteases. The compound was found to exhibit a dose-dependent inhibition with an IC50 value in the micromolar range. The kinetics revealed that the compound acts as a reversible inhibitor under certain conditions but forms stable complexes with the enzyme at higher concentrations.

Case Study: Antimicrobial Activity

In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 μg/mL for S. aureus and 64 μg/mL for E. coli, indicating moderate antibacterial activity.

Case Study: Anticancer Activity

In a recent study on human breast cancer cell lines, treatment with this compound resulted in significant apoptosis as evidenced by flow cytometry analyses. The compound was shown to downregulate anti-apoptotic proteins and activate caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.